

Off-target effects of SHR2415 in cancer cell lines

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Compound of Interest		
Compound Name:	SHR2415	
Cat. No.:	B12397365	Get Quote

Technical Support Center: SHR2415

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SHR2415**. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides

Issue: Unexpected Cellular Phenotype Observed

Question: We are observing a cellular phenotype that is inconsistent with ERK1/2 inhibition in our cancer cell line after treatment with **SHR2415**. How can we troubleshoot this?

Answer:

- Confirm On-Target Activity: First, verify that SHR2415 is inhibiting ERK1/2 in your specific cell line at the concentration used.
 - Recommended Experiment: Perform a Western blot to assess the phosphorylation status
 of a direct downstream target of ERK1/2, such as RSK (p90 ribosomal S6 kinase). A
 significant decrease in p-RSK levels upon SHR2415 treatment would confirm on-target
 activity.
- Investigate Potential Off-Target Effects: If on-target activity is confirmed, the unexpected phenotype might be due to off-target effects. SHR2415 has shown some cross-reactivity with





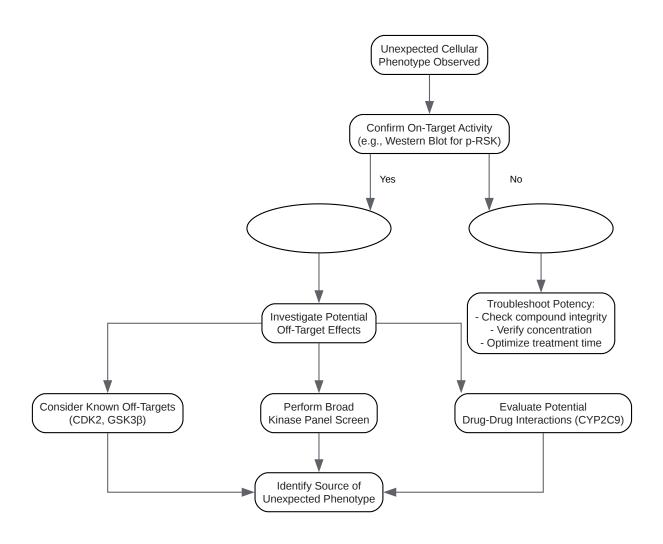


other kinases.

- Known Off-Targets: Based on available data, SHR2415 has some inhibitory activity against CDK2 and GSK3β.[1]
- Recommended Experiment: To identify novel off-targets in your specific cellular context, consider performing a broad kinase screen. Commercially available kinase panels can assess the inhibitory activity of SHR2415 against hundreds of kinases.
- Evaluate Drug-Drug Interactions: SHR2415 is known to inhibit the cytochrome P450 enzyme CYP2C9.[1] If you are co-administering other compounds, this could lead to altered metabolism and unexpected effects.
 - Recommendation: Review all components of your experimental system for potential CYP2C9 substrates.

Experimental Workflow for Investigating Unexpected Phenotypes





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Caption: Troubleshooting workflow for unexpected cellular phenotypes with SHR2415.

Frequently Asked Questions (FAQs)

1. What is the on-target and known off-target profile of SHR2415?

SHR2415 is a highly potent inhibitor of ERK1 and ERK2.[1] Limited publicly available data also indicates some inhibitory activity against other kinases.

Table 1: SHR2415 In Vitro IC50 Data



Target	IC50 (nM)	Selectivity vs. ERK1
ERK1	2.75	1-fold
ERK2	5.93	~2.2-fold
CDK2	99.4	~36-fold
GSK3β	64.3	~23-fold

Data sourced from: Discovery of **SHR2415**, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor.[1]

2. In which cancer cell lines has SHR2415 shown efficacy?

The primary cancer cell line used in the initial characterization of **SHR2415** was Colo205 (human colorectal adenocarcinoma).[1] Further preclinical studies are investigating its efficacy in additional cancer cell lines.[1]

Table 2: Cellular Potency of SHR2415

Cell Line	IC50 (nM)
Colo205	44.60

Data sourced from: Discovery of **SHR2415**, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor.[1]

3. What are the potential for drug-drug interactions with SHR2415?

SHR2415 has been shown to inhibit the cytochrome P450 isoform CYP2C9. This suggests a potential for drug-drug interactions (DDIs) with co-administered drugs that are metabolized by this enzyme. Caution should be exercised when using **SHR2415** in combination with other therapeutic agents.

Table 3: SHR2415 Cytochrome P450 Inhibition



CYP Isoform	IC50 (μM)
CYP1A2	> 5
CYP2C9	0.79
CYP2C19	> 5
CYP2D6	> 30
CYP3A4 (Midazolam)	11.5
CYP3A4 (Testosterone)	5.4

Data sourced from: Discovery of **SHR2415**, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor.[1]

4. What are the common adverse effects observed with ERK inhibitors in general?

While specific adverse event data for **SHR2415** is limited in the public domain, clinical trials of other ERK inhibitors have reported a range of common adverse events. These are generally considered class effects and may be relevant for **SHR2415**.

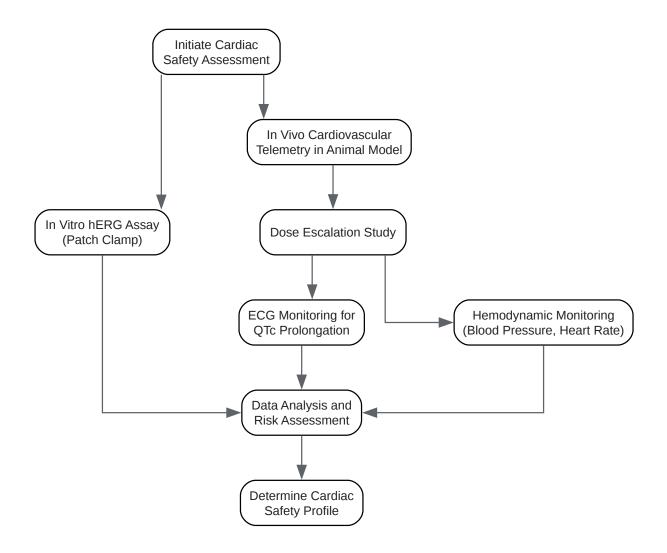
Commonly reported adverse events for ERK inhibitors include:

- Diarrhea[2][3]
- Nausea[2][3]
- Fatigue[2][3]
- Rash[2][3]
- Neurotoxicity[3]
- 5. How can I assess the cardiac safety profile of **SHR2415** in my experiments?

SHR2415 has a reported hERG IC50 of approximately 14 μ M, suggesting a relatively high cardiac safety margin in preclinical studies.[1] For in-depth cardiac safety assessment, the following experimental approach is recommended.



Experimental Workflow for Cardiac Safety Assessment



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Caption: Workflow for assessing the cardiac safety of SHR2415.

Experimental Protocols

Western Blot for p-RSK Inhibition

 Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of SHR2415 or vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).





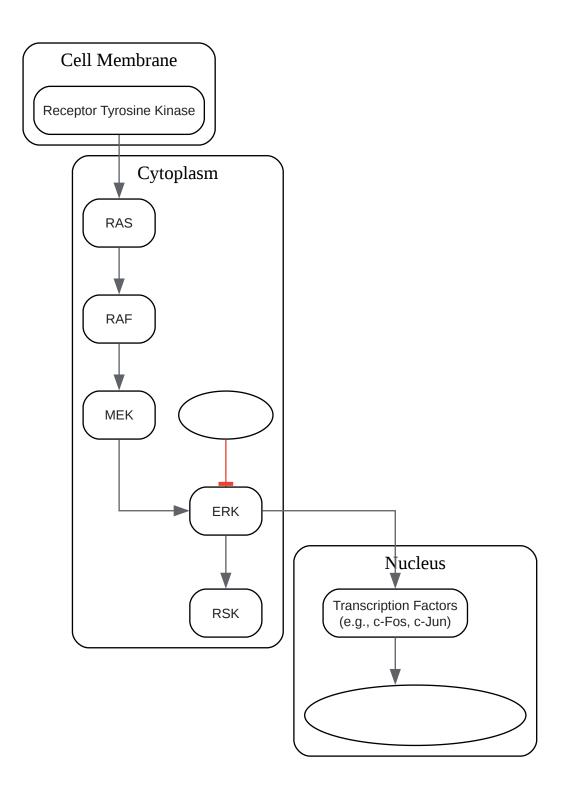


- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-RSK and total RSK (as a loading control) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL detection system.
- Analysis: Quantify band intensities and normalize p-RSK levels to total RSK.

Signaling Pathway: RAS-RAF-MEK-ERK

SHR2415 targets the terminal kinase, ERK, in the RAS-RAF-MEK-ERK signaling pathway.





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Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by **SHR2415**.



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